molecular formula C8H14O3 B14025107 2-Hydroxy-cyclopentanecarboxylic acid ethyl ester, trans

2-Hydroxy-cyclopentanecarboxylic acid ethyl ester, trans

Cat. No.: B14025107
M. Wt: 158.19 g/mol
InChI Key: IIFIGGNBUOZGAB-RNFRBKRXSA-N
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Description

Ethyl trans-2-Hydroxycyclopentanoate is an organic compound with the molecular formula C8H14O3. It is a derivative of cyclopentane, featuring a hydroxyl group and an ester functional group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl trans-2-Hydroxycyclopentanoate can be synthesized through several methods. One common approach involves the esterification of trans-2-Hydroxycyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of Ethyl trans-2-Hydroxycyclopentanoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of efficient catalysts and purification techniques ensures the production of high-purity Ethyl trans-2-Hydroxycyclopentanoate .

Chemical Reactions Analysis

Types of Reactions: Ethyl trans-2-Hydroxycyclopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl trans-2-Hydroxycyclopentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl trans-2-Hydroxycyclopentanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, influencing enzyme activity and cellular processes .

Comparison with Similar Compounds

Comparison: Ethyl trans-2-Hydroxycyclopentanoate is unique due to its trans configuration, which imparts distinct stereochemical properties. This configuration affects its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl (1R,2R)-2-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

IIFIGGNBUOZGAB-RNFRBKRXSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@H]1O

Canonical SMILES

CCOC(=O)C1CCCC1O

Origin of Product

United States

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